Ethyl 4-(6-bromo-2-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 4-(6-bromo-2-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with a unique structure that includes a brominated pyridine ring and a tetrahydropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(6-bromo-2-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multiple steps, starting with the bromination of 2-pyridine. The brominated pyridine is then subjected to a series of reactions, including condensation with ethyl acetoacetate and cyclization to form the tetrahydropyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(6-bromo-2-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The ester group can participate in condensation reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Ethyl 4-(6-bromo-2-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions
Mechanism of Action
The mechanism of action of Ethyl 4-(6-bromo-2-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The brominated pyridine ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(6-Bromo-2-pyridinyl)-2-methyl-3-butyn-2-ol: A similar compound with a different functional group.
6-Bromo-2,2’-bipyridine: Another brominated pyridine derivative with distinct properties.
2-Bromo-6-pyridinemethanol: A compound with a similar brominated pyridine ring but different substituents .
Uniqueness
Ethyl 4-(6-bromo-2-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to its combination of a brominated pyridine ring and a tetrahydropyrimidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
881402-36-4 |
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Molecular Formula |
C13H14BrN3O3 |
Molecular Weight |
340.17 g/mol |
IUPAC Name |
ethyl 4-(6-bromopyridin-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H14BrN3O3/c1-3-20-12(18)10-7(2)15-13(19)17-11(10)8-5-4-6-9(14)16-8/h4-6,11H,3H2,1-2H3,(H2,15,17,19) |
InChI Key |
QYWTXNSNZLSXOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=NC(=CC=C2)Br)C |
Origin of Product |
United States |
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